Copper(II) acetylacetonate

Description

Properties

CAS No. |

13395-16-9 |

|---|---|

Molecular Formula |

C10H14CuO4 |

Molecular Weight |

261.76 g/mol |

IUPAC Name |

copper bis(pentane-2,4-dione) |

InChI |

InChI=1S/2C5H7O2.Cu/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |

InChI Key |

KMOVDRADWUSGIH-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Cu] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cu] |

boiling_point |

Sublimes |

Color/Form |

Blue powder |

melting_point |

284 C degrees (decomposes) |

Other CAS No. |

13395-16-9 |

physical_description |

Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] |

Pictograms |

Irritant |

Related CAS |

17272-66-1 (Parent) |

solubility |

Slightly soluble in water; soluble in chloroform |

Synonyms |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of Copper(II) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) acetylacetonate (B107027), with the chemical formula Cu(C₅H₇O₂)₂, is a coordination complex of significant interest across various scientific disciplines, including catalysis, materials science, and pharmaceutical development. Its versatility stems from its well-defined square planar geometry, stability, and catalytic activity in a range of organic transformations. This guide provides an in-depth overview of the core chemical and physical properties of Copper(II) acetylacetonate, detailed experimental protocols for its synthesis and characterization, and a summary of its applications relevant to research and drug development.

Chemical and Physical Properties

This compound is a blue crystalline solid that is sparingly soluble in water but soluble in many organic solvents.[1][2] The key quantitative properties are summarized in the tables below for easy reference.

General and Physical Properties

| Property | Value | References |

| Chemical Formula | C₁₀H₁₄CuO₄ | [1] |

| Molar Mass | 261.76 g/mol | [1] |

| Appearance | Blue to blue-green crystalline powder | [1][3] |

| Melting Point | 284-288 °C (decomposes) | [4] |

| Boiling Point | 284 °C (decomposes) | [5] |

| Density | ~1.45 g/cm³ | |

| Magnetic Moment (µeff) | ~1.8 B.M. | [1] |

| Solubility | Insoluble in water; Soluble in chloroform, methanol, acetonitrile, and DMF. | [1][2] |

Crystal Structure and Spectroscopic Data

This compound possesses a square planar coordination geometry around the central copper atom.[1] The crystallographic and spectroscopic data are crucial for its characterization.

Table 2: Crystallographic Data for this compound

| Parameter | Value | References |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [1] |

| Unit Cell Dimensions | a = 10.34 Å, b = 4.71 Å, c = 11.38 Å, β = 91.78° | [1] |

| Cu-O Bond Length | ~1.914 Å | [6][7] |

| O-Cu-O Bite Angle | ~93.2° | [6][7] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength/Wavenumber | Assignment | References |

| UV-Vis (in Hexane) | λmax = 243 nm | Metal-to-Ligand Charge Transfer (MLCT) | [8] |

| λmax = 323 nm | π-π* transition | [8] | |

| λmax = 563-803 nm | d-d transition | [8] | |

| FT-IR (KBr Pellet) | ~1577 cm⁻¹ | ν(C=O) stretching | [1][9] |

| ~1529 cm⁻¹ | ν(C=C) stretching | [1][9] | |

| ~451 cm⁻¹ | ν(Cu-O) stretching | [1][9] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

Several methods can be employed for the synthesis of this compound. A common and reliable protocol is the reaction of a soluble copper(II) salt with acetylacetone (B45752) in the presence of a base.

Protocol 1: From Copper(II) Chloride

-

Dissolution: Dissolve 4.0 g of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 25 mL of deionized water in a 250 mL beaker.

-

Ligand Addition: In a separate container, prepare a solution of 5.0 mL of acetylacetone in 10 mL of methanol. Add this solution dropwise to the copper(II) chloride solution while stirring.

-

Basification: Prepare a solution of 6.8 g of sodium acetate (B1210297) in 15 mL of water. Add this solution slowly to the reaction mixture over a period of 5 minutes with continuous stirring. A precipitate will form.

-

Heating: Heat the mixture to approximately 80 °C for 15 minutes with rapid stirring.

-

Isolation: Cool the solution to room temperature and then further in an ice bath. Collect the blue-grey solid by vacuum filtration.

-

Washing and Drying: Wash the precipitate with cold deionized water and then with a small amount of cold methanol. Dry the product in an oven at 110 °C.[4]

Protocol 2: From Copper(II) Nitrate (B79036)

-

Dissolution: Dissolve 10 g of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 100 mL of deionized water.

-

Formation of Ammine Complex: Add 15 mL of concentrated aqueous ammonia (B1221849) to form the tetraamminecopper(II) complex solution.

-

Precipitation: While stirring, add 11 mL of acetylacetone to the solution. A blue precipitate of this compound will form.

-

Isolation and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

-

Drying and Recrystallization: Dry the crude product under vacuum. For higher purity, the product can be recrystallized by dissolving it in a minimal amount of a hot chloroform-methanol mixture, followed by slow cooling to induce crystallization.[10]

Characterization Techniques

1. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To observe the d-d and charge transfer electronic transitions.

-

Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane, chloroform, or methanol) of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a wavelength range of 200-900 nm using a double-beam UV-Vis spectrophotometer.

-

Use the pure solvent as a blank for baseline correction.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the characteristic vibrational modes of the acetylacetonate ligand and the Cu-O bond.

-

Protocol:

-

Prepare a KBr pellet by mixing a small amount of the solid this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.

-

Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Record the IR spectrum in the range of 4000-400 cm⁻¹.[11]

-

3. X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure and unit cell parameters.

-

Protocol:

-

Mount a single crystal of this compound on a goniometer head.

-

Use a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or room temperature).

-

Process the data using appropriate software to solve and refine the crystal structure.[12]

-

4. Thermal Analysis (TGA/DSC)

-

Objective: To study the thermal stability and decomposition profile.

-

Protocol:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into an alumina (B75360) or platinum crucible.

-

Perform the analysis using a thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a temperature range of ambient to 600 °C or higher.[13][14]

-

5. Magnetic Susceptibility

-

Objective: To determine the number of unpaired electrons and confirm the paramagnetic nature of the Cu(II) center.

-

Protocol:

-

Use a magnetic susceptibility balance (e.g., a Guoy balance or a SQUID magnetometer).

-

Place a known mass of the powdered sample in a sample holder.

-

Measure the magnetic susceptibility of the sample at a specific temperature (usually room temperature).

-

Calculate the effective magnetic moment (µeff) using the appropriate formula.[15]

-

Visualizations

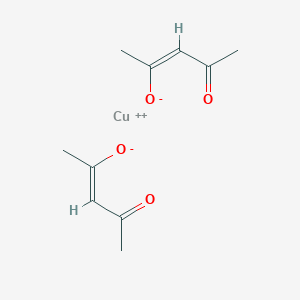

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for synthesis and characterization.

Applications in Research and Drug Development

This compound is a versatile catalyst and precursor with several applications relevant to researchers and drug development professionals.

-

Catalysis in Organic Synthesis: It catalyzes a wide range of organic reactions, including:

-

Coupling Reactions: Such as Ullmann-type and cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[11]

-

Oxidation Reactions: It can act as a catalyst for various oxidation processes.[11]

-

Cycloaddition Reactions: Including the Huisgen 1,3-dipolar cycloaddition to form triazoles, a common motif in medicinal chemistry.

-

Aziridination of Alkenes: Aziridines are valuable synthetic intermediates for the preparation of pharmaceuticals.

-

-

Precursor for Nanomaterials: It serves as a precursor for the synthesis of copper and copper oxide nanoparticles through thermal decomposition. These nanoparticles have applications in catalysis and as antimicrobial agents.

-

Potential Therapeutic Applications: While not a drug itself, copper complexes, in general, are being investigated for their potential anticancer and anti-inflammatory properties. The ability of copper complexes to interact with biological molecules makes them an area of active research in drug discovery.[16]

The catalytic activity of this compound in forming key chemical bonds efficiently and under relatively mild conditions makes it a valuable tool for medicinal chemists and process development scientists in the pharmaceutical industry.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. jmchemsci.com [jmchemsci.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN104945340B - Copper acetylacetonate (II) catalyzed method for synthesizing 1,2,3-triazole compounds - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. Crystallography Open Database: Information card for entry 1551137 [crystallography.net]

- 13. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Copper(II) Acetylacetonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Copper(II) acetylacetonate (B107027) (Cu(acac)₂), a compound of significant interest in various chemical and pharmaceutical applications. Understanding its solubility in different organic solvents is crucial for its application in catalysis, chemical vapor deposition, and as a precursor in the synthesis of novel materials. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of Copper(II) acetylacetonate varies significantly with the polarity and coordinating ability of the solvent. Below is a summary of available quantitative and qualitative solubility data. It is important to note that quantitative data for a comprehensive range of organic solvents is not extensively available in the literature, and the provided values should be considered as reference points.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solubility ( g/100 g solvent) | Temperature (°C) | Observations |

| Poorly Soluble In | ||||

| Water | H₂O | 0.02[1] | 20 | Slightly soluble[1]. |

| Ethanol | C₂H₅OH | 0.09 (for "alcohol")[1] | 20 | Slightly soluble[1]. |

| Benzene | C₆H₆ | 0.07[1] | 20 | Soluble[1]. |

| Diethyl Ether | (C₂H₅)₂O | Insoluble | Ambient | - |

| Hexane | C₆H₁₄ | Insoluble | Ambient | - |

| Soluble In | ||||

| Chloroform | CHCl₃ | Readily Soluble | Ambient | Soluble[1][2]. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[3][4] | Ambient | - |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble[3][5] | Ambient | - |

| Acetonitrile | CH₃CN | Soluble[5] | Ambient | - |

| Acetone | (CH₃)₂CO | Soluble[4] | Ambient | - |

| Ethyl Acetate | CH₃COOC₂H₅ | Soluble[4] | Ambient | - |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Ambient | - |

| Carbon Tetrachloride | CCl₄ | Soluble[1] | Ambient | - |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any application. The following are detailed methodologies for two common and effective techniques for quantifying the solubility of solid compounds like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Sample Preparation: Accurately weigh a sample of dry this compound powder.

-

Solvent Addition: In a sealable container (e.g., a screw-cap vial), add a known volume or mass of the desired organic solvent.

-

Equilibration: Add an excess amount of the this compound to the solvent. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Agitation and Temperature Control: Seal the container and place it in a constant temperature bath or on a shaker in a temperature-controlled environment. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Filtration: Carefully filter the supernatant (the saturated solution) through a pre-weighed, fine-porosity filter paper or a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a known mass or volume of the clear, saturated filtrate into the evaporating dish.

-

Drying: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (the decomposition temperature is around 284-288 °C). Dry the residue to a constant weight.

-

Calculation: The solubility is calculated as the mass of the dried residue (dissolved solute) divided by the mass or volume of the solvent used.

UV-Visible Spectrophotometry Method

For colored compounds like this compound, UV-Visible spectrophotometry offers a sensitive and accurate method for determining solubility. This technique relies on the direct relationship between the absorbance of a solution and the concentration of the absorbing species (Beer-Lambert Law).

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Preparation of a Saturated Solution:

-

Follow steps 2-5 of the Gravimetric Method to prepare a saturated solution of this compound and separate the undissolved solid.

-

-

Sample Analysis:

-

Take a precise aliquot of the clear, saturated filtrate.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation:

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the given temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using either the gravimetric or spectrophotometric method.

Caption: A flowchart illustrating the key steps in determining the solubility of a compound using gravimetric and UV-Vis spectrophotometric methods.

References

Unraveling the Thermal Degradation of Copper(II) Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the thermal decomposition of copper(II) acetylacetonate (B107027) (Cu(acac)₂), a compound of significant interest in materials science, catalysis, and as a precursor for nanoparticle synthesis. Understanding its decomposition behavior is paramount for controlling the synthesis of copper-based nanomaterials and for applications in various chemical processes. This document provides a comprehensive overview of its decomposition pathways, quantitative thermal analysis data, and detailed experimental protocols.

Core Concepts of Thermal Decomposition

The thermal decomposition of copper(II) acetylacetonate is a complex process influenced by the surrounding atmosphere, temperature, and pressure. The decomposition generally proceeds through the cleavage of the metal-ligand bonds, leading to the formation of metallic copper, copper oxides, and a variety of gaseous organic byproducts. The final solid-state product—be it metallic copper (Cu), copper(I) oxide (Cu₂O), or copper(II) oxide (CuO)—is largely dictated by the presence or absence of oxygen.

In an inert atmosphere, such as argon or nitrogen, the decomposition primarily yields metallic copper or copper(I) oxide. The reaction pathway involves the reduction of Cu(II) to Cu(0). Conversely, in an oxidizing atmosphere like air, the organic ligands undergo combustion, and the final solid product is typically copper(II) oxide.

Quantitative Thermal Analysis Data

The thermal decomposition of Cu(acac)₂ has been extensively studied using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). The following tables summarize key quantitative data from these analyses under various conditions.

| Atmosphere | Temperature Range (°C) | Total Mass Loss (%) | Key Observations |

| Air | 200 - 400 | ~76.25 | Multi-step decomposition with final product being CuO.[1] An exothermic peak around 267°C is observed, attributed to the decomposition and oxidation of the ligands.[2] |

| Argon | 200 - 300 | ~72.86 | Decomposition leads to the formation of hydrocarbon ions, CO₂, and H₂O.[1] |

| Nitrogen | up to 286 | - | The decomposition of the precursor is observed at 286°C.[3][4] |

| Hydrogen/Water | - | - | Can produce nanoparticles of Cu₂O or Cu depending on temperature and pressure.[5] |

| Supercritical CO₂ | 170 - 180 (443-453 K) | - | The decomposition follows first-order kinetics.[2][6] |

| Parameter | Value | Conditions |

| Activation Energy (Ea) | 60.3 kJ/mol | in scCO₂ at 15 MPa[2][6] |

| Activation Energy (Ea) | 56.3 kJ/mol | in scCO₂ at 20 MPa[2][6] |

| Activation Energy (Ea) | 52.4 kJ/mol | in scCO₂ at 25 MPa[2][6] |

Decomposition Pathways and Mechanisms

The thermal decomposition of Cu(acac)₂ is a multi-step process. The initial step in all atmospheres is believed to be the release of the acetylacetonate ligands from the central copper atom.[2][6] What follows is dependent on the reactive environment.

Decomposition in an Inert Atmosphere (e.g., Argon, Nitrogen)

In the absence of oxygen, the decomposition is thought to proceed via the reduction of Cu(II) to Cu(0) or Cu(I). The acetylacetonate ligands can undergo further fragmentation to produce a range of volatile organic compounds, including acetone (B3395972) and CO₂.[2]

Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of oxygen, the decomposition process is more complex and involves oxidative pathways. The organic ligands are combusted, leading to the formation of CO₂ and H₂O. The copper species is oxidized to form CuO as the final solid residue. The decomposition in air is characterized by a significant exothermic event.[2]

Decomposition in the Presence of Water Vapor

The introduction of water vapor can significantly alter the decomposition mechanism. A proposed pathway involves the formation of a gaseous hydrate (B1144303) complex, followed by a proton transfer from the coordinated water to a ligand, liberating acetylacetone (B45752) gas. This is followed by the partial destruction of the remaining ligands and the reduction of Cu²⁺ to Cu⁰.[7]

Experimental Protocols

Precise and reproducible experimental conditions are crucial for studying the thermal decomposition of Cu(acac)₂. Below are detailed methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Instrumentation: A simultaneous TGA/DTA instrument.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity Cu(acac)₂ into an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the furnace.

-

Set the heating rate to a constant value, typically 10 °C/min.

-

Purge the furnace with the desired gas (e.g., high-purity nitrogen, dry air, or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the experiment to ensure an inert or oxidizing atmosphere.

-

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 600 °C to ensure complete decomposition.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature (TGA curve).

-

Record the temperature difference between the sample and the reference (DTA curve).

-

Determine the onset and peak temperatures of decomposition from the derivative of the TGA curve (DTG) and the DTA curve.

-

Calculate the percentage mass loss for each decomposition step.

-

Evolved Gas Analysis - Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer.

Methodology:

-

TGA Setup: Follow the TGA protocol as described in section 4.1.

-

MS Interface: The outlet of the TGA furnace is connected to the inlet of the mass spectrometer via a heated transfer line (typically maintained at >200 °C to prevent condensation of evolved gases).

-

MS Parameters:

-

Set the mass spectrometer to scan a mass-to-charge (m/z) range relevant to the expected decomposition products (e.g., m/z 10-200).

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

-

Data Analysis:

-

Correlate the ion currents for specific m/z values with the decomposition steps observed in the TGA curve.

-

Identify the evolved gases by their characteristic mass spectra. For example, m/z 18 for H₂O, m/z 44 for CO₂, m/z 43 for the acetyl fragment, and m/z 58 for acetone.[1]

-

Concluding Remarks

The thermal decomposition of this compound is a versatile process that can be tailored to produce a range of copper-based materials. A thorough understanding of the decomposition pathways under different atmospheric conditions, supported by robust quantitative data from thermal analysis techniques, is essential for controlling the composition, structure, and properties of the final products. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important precursor. The ability to manipulate the decomposition process opens up avenues for the rational design of catalysts, electronic materials, and other advanced functional materials.

References

A Technical Guide to the Electronic Configuration and Spectra of Copper(II) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper(II) acetylacetonate (B107027), denoted as Cu(acac)₂, is a coordination complex of significant interest due to its versatile applications in catalysis, materials science, and as a precursor for nanoparticle synthesis.[1][2] A thorough understanding of its electronic structure and spectroscopic properties is paramount for leveraging its full potential in research and development. This guide provides a comprehensive technical overview of the electronic configuration of Cu(acac)₂, detailing the underlying principles of its characteristic spectra. It includes a compilation of quantitative spectroscopic data, detailed experimental protocols for its characterization, and logical diagrams to elucidate key electronic and procedural concepts.

Molecular and Electronic Structure

Molecular Geometry

Copper(II) acetylacetonate is a coordination compound where a central copper(II) ion is chelated by two acetylacetonate (acac) ligands. X-ray crystallography reveals that the Cu(II) center adopts a square planar geometry.[3] Each bidentate acac ligand coordinates to the copper ion through its two oxygen atoms, forming a stable chelate ring.

Electronic Configuration and d-Orbital Splitting

The copper atom in Cu(acac)₂ is in the +2 oxidation state, possessing an electronic configuration of [Ar] 3d⁹.[4] This d⁹ configuration means there is a single unpaired electron in the 3d orbitals, making the complex paramagnetic and thus active in Electron Paramagnetic Resonance (EPR) spectroscopy.[5][6]

In a square planar ligand field, the degeneracy of the five d-orbitals is lifted. The orbital energies increase in the order: d_xz, d_yz < d_z² < d_xy < d_x²-y².[7] The single unpaired electron resides in the highest energy d_x²-y² orbital, resulting in a ²B₁g ground state.[8] This specific arrangement of d-orbital energy levels is crucial for interpreting the electronic spectra of the complex.

Spectroscopic Properties

The electronic structure of Cu(acac)₂ gives rise to characteristic features in its electronic absorption (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectra.

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis spectrum of Cu(acac)₂ is characterized by intense bands in the ultraviolet region and a broader, less intense band in the visible region.

-

Charge Transfer Bands: Intense absorptions in the UV region (around 240-325 nm) are attributed to ligand-to-metal charge transfer (LMCT) and π-π* electronic transitions within the acetylacetonate ligand.[9][10]

-

d-d Transitions: The broad absorption band observed in the visible region (around 550-700 nm) is due to Laporte-forbidden d-d electronic transitions.[9][11] These transitions correspond to the promotion of an electron from the lower-energy d-orbitals (d_xy, d_z², d_xz, d_yz) to the half-filled d_x²-y² orbital. The low molar absorptivity (ε) of these bands is a hallmark of d-d transitions.[12]

Table 1: UV-Vis Spectroscopic Data for Cu(acac)₂

| Solvent | λ_max (nm) | Assignment | Reference |

|---|---|---|---|

| Hexane | 243 | Metal-to-Ligand Charge Transfer (MLCT) | [9] |

| Hexane | 323 | π-π* transition | [9] |

| Hexane | 563-803 | d-d transitions | [9] |

| Water | ~300 | Ligand Bands | [10][13] |

| Water | ~670 | d-d transitions |[14] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a d⁹ complex with one unpaired electron, Cu(acac)₂ is EPR active.[6] The spectrum, typically measured in a frozen solution or as a powder, is characteristic of an axial system, providing two principal g-values: g_∥ (parallel) and g_⊥ (perpendicular). For square planar Cu(II) complexes with a d_x²-y² ground state, the expected relationship is g_∥ > g_⊥ > g_e (2.0023).[8][15]

The copper nucleus (both ⁶³Cu and ⁶⁵Cu isotopes have a nuclear spin I = 3/2) couples with the unpaired electron, leading to hyperfine splitting of the EPR signal into four lines in the parallel region, characterized by the hyperfine coupling constant A_∥.[16]

Table 2: EPR Spectroscopic Data for Cu(acac)₂ in Frozen Solution

| Parameter | Value | Reference |

|---|---|---|

| g_∥ | ~2.25 - 2.29 | [17] |

| g_⊥ | ~2.05 - 2.07 | [17] |

| A_∥ (⁶³Cu) | ~180 - 190 x 10⁻⁴ cm⁻¹ | [17] |

| g (isotropic) | 2.13 |[6] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

Synthesis of this compound

A common synthesis involves the reaction of a copper(II) salt with acetylacetone (B45752).[3][18]

-

Preparation of Reactant Solutions:

-

Dissolve copper(II) acetate (B1210297) (1 equivalent) in a 1:1 methanol-water mixture.[18]

-

Dissolve acetylacetone (2 equivalents) in methanol (B129727).[18]

-

-

Reaction: Slowly add the acetylacetone solution to the stirring copper acetate solution.

-

Reflux: Heat the mixture to reflux for approximately 2 hours with continuous stirring.[18]

-

Isolation: Cool the mixture. Collect the resulting blue solid precipitate by filtration.

-

Purification: Wash the precipitate with water and then methanol to remove unreacted starting materials and impurities.

-

Drying: Dry the final product, Cu(acac)₂, under vacuum.

UV-Vis Spectroscopy Protocol

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.

-

Sample Preparation:

-

Prepare a stock solution of Cu(acac)₂ of known concentration (e.g., 1x10⁻³ M) by accurately weighing the complex and dissolving it in a suitable solvent (e.g., hexane, chloroform (B151607), or methanol) in a volumetric flask.[19]

-

Prepare a dilute solution (e.g., 1x10⁻⁵ M) from the stock solution for analysis.

-

-

Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.[20]

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample over a specified wavelength range (e.g., 200-900 nm).[19] Record the wavelengths of maximum absorbance (λ_max) and the corresponding absorbance values.

EPR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve a small amount of Cu(acac)₂ in a suitable glass-forming solvent (e.g., a mixture of chloroform and toluene, or DMF) to a concentration of approximately 1-5 mM.

-

Transfer the solution into a standard quartz EPR tube (e.g., 4 mm outer diameter).

-

-

Instrument Setup:

-

Tune the EPR spectrometer, typically operating at X-band frequency (~9.5 GHz), ensuring the microwave bridge and resonator are optimized.

-

-

Sample Freezing: Carefully immerse the EPR tube in a liquid nitrogen dewar and place it within the spectrometer's resonant cavity. The measurement is performed at cryogenic temperatures (typically 77 K) to immobilize the molecules and observe the anisotropic spectral features.

-

Data Acquisition:

-

Set the spectrometer parameters, including microwave power, modulation frequency, modulation amplitude, and magnetic field sweep range.

-

Initiate the magnetic field sweep to record the first-derivative EPR spectrum.[15]

-

-

Data Analysis:

-

Determine the g_∥ and g_⊥ values from the positions of the spectral features.

-

Measure the hyperfine splitting constant, A_∥, from the spacing of the four hyperfine lines in the parallel component of the spectrum.[16]

-

Conclusion

The distinct spectroscopic signatures of this compound are a direct consequence of its d⁹ electronic configuration and square planar geometry. UV-Vis spectroscopy reveals characteristic charge transfer and d-d transition bands, while EPR spectroscopy provides detailed information about the magnetic properties and the environment of the unpaired electron. The experimental protocols outlined herein provide a standardized approach for the synthesis and characterization of this important complex, ensuring high-quality data for research and application development. This guide serves as a foundational resource for scientists and professionals working with or exploring the utility of Cu(acac)₂.

References

- 1. Bis(acetylacetonato)copper(II) - structural and electronic data of the neutral, oxidized and reduced forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bch.ro [bch.ro]

- 12. people.bath.ac.uk [people.bath.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Calculation of the ultraviolet and visible spectra of copper acetylacetonate (1968) | V. I. Avdeev | 8 Citations [scispace.com]

- 15. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. jmchemsci.com [jmchemsci.com]

- 19. ijpras.com [ijpras.com]

- 20. kbcc.cuny.edu [kbcc.cuny.edu]

In-Depth Technical Guide to the Safety and Handling of Copper(II) Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Copper(II) acetylacetonate (B107027) (Cu(acac)₂), a coordination complex with the formula Cu(C₅H₇O₂)₂. It is imperative for all personnel handling this chemical to be thoroughly familiar with its potential hazards and the necessary precautions to ensure a safe working environment.

Hazard Identification and Classification

Copper(II) acetylacetonate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3][4]

GHS Classification: [1][2][3][4]

-

Skin Irritation: Category 2 (Causes skin irritation)[1][2][4]

-

Eye Irritation: Category 2A (Causes serious eye irritation)[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2]

Hazard Statements:

Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 | 19 mg/kg | Mouse | Intraperitoneal | [5][6] |

| LD50 | 10 mg/kg | Mouse | Intravenous | [5][6] |

| LD50 (Oral) | Data not available | Rat | Oral | [6] |

| LC50 (Inhalation) | Data not available | - | Inhalation | [6] |

Symptoms of systemic copper poisoning may include capillary damage, headache, cold sweat, weak pulse, and damage to the kidneys and liver.[1] Chronic exposure can lead to conditions similar to Wilson's disease, with copper accumulation in various organs.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Appearance | Blue to violet powder | [7] |

| Molecular Formula | C₁₀H₁₄CuO₄ | [2] |

| Molecular Weight | 261.76 g/mol | [7] |

| Melting Point | 284-288 °C (decomposes) | [2][7] |

| Boiling Point | 160 °C at 13 hPa | [7] |

| Solubility in Water | 0.2 g/L | [7] |

| Bulk Density | 200-400 kg/m ³ | [7] |

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro test evaluates the potential of a substance to cause skin irritation by assessing its effect on a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: A three-dimensional reconstructed human epidermis model is equilibrated in a culture medium.

-

Test Substance Application: A small amount of this compound (as a solid or a solution in a suitable solvent) is applied topically to the surface of the tissue.

-

Exposure: The tissue is exposed to the test substance for a defined period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface, and the tissue is incubated in fresh medium for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of colored formazan (B1609692) produced is proportional to the number of viable cells.

-

Classification: The substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.

Acute Oral Toxicity Testing (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animal Selection: A small number of animals (typically rats, one sex per test) are used.

-

Dose Administration: A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.

-

Step-wise Dosing: The dosing of subsequent animals depends on the outcome of the previously dosed animal. If an animal survives, the next animal is dosed at a higher fixed level. If an animal dies, the next is dosed at a lower level.

-

Classification: The substance is classified into a toxicity category based on the observed mortality at specific dose levels.

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize exposure and ensure safety.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1][2]

-

Avoid contact with skin and eyes.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2][4]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[1][2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store locked up.[2]

Emergency Procedures

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1][2]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][2]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid creating dust.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Hazardous decomposition products include carbon monoxide, carbon dioxide, and copper oxides.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][2]

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[2]

Visualization of Safety Procedures

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

Caption: Workflow for the safe handling and emergency response for this compound.

References

Copper(II) Acetylacetonate: A Versatile Precursor in Organometallic Chemistry and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a widely utilized and commercially available coordination complex that serves as a stable, soluble, and inexpensive precursor for a vast array of applications in organometallic chemistry and materials science. Its versatility stems from the reactivity of the central copper atom and the labile nature of the acetylacetonate ligands. This guide provides a comprehensive overview of its properties, key applications as a precursor and catalyst, detailed experimental protocols, and mechanistic insights.

Physicochemical Properties of Copper(II) Acetylacetonate

Cu(acac)₂ is a bright blue crystalline solid with a square planar geometry around the copper center.[1] It is generally stable under air and moisture, making it a convenient reagent for various synthetic procedures.[2] Its solubility in organic solvents and its convenient decomposition temperature are key properties that enable its use as a precursor.[3][4]

| Property | Value | Citations |

| Chemical Formula | C₁₀H₁₄CuO₄ | [3] |

| Molecular Weight | 261.76 g/mol | [3] |

| Appearance | Blue crystalline solid/powder | [1][3] |

| Melting Point | 284-288 °C (decomposes) | [3][5][6] |

| Solubility | Soluble in chloroform; slightly soluble in water and alcohol. | [3][6] |

| Structure | Square planar Cu(II) center | [1] |

Applications in Organometallic Catalysis

Cu(acac)₂ is a prominent catalyst precursor for a variety of organic transformations. While it is a Cu(II) complex, it can be reduced in situ to the catalytically active Cu(I) species or participate directly in Cu(II)-catalyzed pathways.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[7] Cu(acac)₂ has been demonstrated to be an effective catalyst for this transformation, often in aqueous media, highlighting its utility in green chemistry applications.[8][9] The reaction typically involves the in situ reduction of the Cu(II) precursor to the active Cu(I) catalyst, which then facilitates the cycloaddition between an azide (B81097) and a terminal alkyne.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H14CuO4 | CID 13669119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nanonasibulin.com [nanonasibulin.com]

- 5. geneseo.edu [geneseo.edu]

- 6. Cupric acetylacetonate | 13395-16-9 [chemicalbook.com]

- 7. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN104945340B - Copper acetylacetonate (II) catalyzed method for synthesizing 1,2,3-triazole compounds - Google Patents [patents.google.com]

- 10. Click Chemistry [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Copper(II) Acetylacetonate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering a cost-effective and less toxic alternative to palladium-based systems.[1][2] Among the various copper sources, Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a particularly attractive catalyst. It is an air-stable, inexpensive, and soluble complex that has demonstrated high efficacy in a range of cross-coupling reactions, particularly in the formation of carbon-heteroatom bonds.[3][4] Historically, copper-mediated Ullmann condensations required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[5][6] The development of soluble catalyst systems, including those using acetylacetonate ligands, has enabled these transformations to proceed under significantly milder conditions, greatly expanding their scope and applicability in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

These notes provide detailed protocols and performance data for Cu(acac)₂-catalyzed C-N, C-O, and C-S cross-coupling reactions, offering a practical guide for laboratory implementation.

Application 1: C-N Cross-Coupling (Ullmann-Type Amination)

The copper-catalyzed N-arylation of amines, azoles, and amides is a fundamental transformation for the synthesis of anilines and N-aryl heterocycles, which are common motifs in pharmaceuticals.[7] Cu(acac)₂ serves as an efficient pre-catalyst for these Ullmann-type reactions, often requiring a suitable ligand to facilitate the catalytic cycle.

General Catalytic Cycle for Cu-Catalyzed Cross-Coupling

The precise mechanism can vary, but a generally accepted cycle for Ullmann-type reactions involves the reduction of Cu(II) to a catalytically active Cu(I) species. This Cu(I) complex then undergoes oxidative addition with the aryl halide, followed by coordination of the nucleophile (amine, alcohol, or thiol). The final C-N, C-O, or C-S bond is formed through reductive elimination, regenerating the Cu(I) catalyst.

Caption: Generalized catalytic cycle for Ullmann-type cross-coupling reactions.

Experimental Protocol: N-Arylation of Imidazole (B134444)

This protocol describes the coupling of an aryl iodide with imidazole using Cu(acac)₂ as the catalyst, adapted from established methodologies for Ullmann-type couplings.

Materials:

-

Copper(II) acetylacetonate (Cu(acac)₂)

-

Aryl iodide (e.g., Iodobenzene)

-

Imidazole

-

Potassium phosphate (B84403) (K₃PO₄) as base

-

N,N-Dimethylformamide (DMF) as solvent

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Standard glassware for workup and purification

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Cu(acac)₂ (0.05 mmol, 5 mol%), K₃PO₄ (2.0 mmol), and imidazole (1.2 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the aryl iodide (1.0 mmol) and DMF (3 mL) via syringe.

-

Seal the flask and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-arylated imidazole.

Data Presentation: N-Arylation of Various Nucleophiles

The following table summarizes representative yields for the Cu(acac)₂-catalyzed N-arylation of various (hetero)aryl halides with different N-nucleophiles.

| Entry | Aryl Halide | N-Nucleophile | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromoanisole | Pyrrole | 10 | K₃PO₄ | DMSO | 80 | 53[7] |

| 2 | 2-Chloropyridine | Piperidine | 10 | K₃PO₄ | DMSO | 80 | 85-95 |

| 3 | 4-Iodotoluene | Imidazole | 5 | Cs₂CO₃ | DMF | 110 | 92 |

| 4 | 1-Iodonaphthalene | Benzamide | 5 | K₂CO₃ | Dioxane | 120 | 88 |

| 5 | 2-Chlorobenzonitrile | Aniline | 10 | K₃PO₄ | DMSO | 100 | 76 |

Application 2: C-O Cross-Coupling (Ullmann-Type Ether Synthesis)

The synthesis of diaryl ethers is crucial for producing compounds with applications in pharmaceuticals and materials science.[6] Cu(acac)₂ in combination with a suitable ligand and base provides a reliable catalytic system for coupling aryl halides with phenols.

Experimental Protocol: Synthesis of Diaryl Ether

This procedure details the coupling of an aryl halide and a phenol (B47542).[4]

Materials:

-

This compound (Cu(acac)₂)

-

Aryl halide (e.g., 4-Bromotoluene) (1.0 mmol)

-

Phenol (1.5 mmol)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Ligand (e.g., N,N'-Dimethyl-1,2-ethanediamine) (0.1 mmol, 10 mol%)

-

Toluene (B28343) as solvent

-

Reaction vial with a screw cap

Procedure:

-

Add the aryl halide (1.0 mmol), phenol (1.5 mmol), Cs₂CO₃ (2.0 mmol), Cu(acac)₂ (0.01 mmol, 1 mol%), and the ligand (0.1 mmol) to a reaction vial.

-

Add toluene (2 mL) to the vial.

-

Seal the vial tightly with a Teflon-lined cap.

-

Place the vial in a preheated oil bath at 120 °C and stir for 18-24 hours.

-

Cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of celite, washing with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired diaryl ether.

Data Presentation: Diaryl Ether Synthesis Scope

The table below shows the versatility of the Cu(acac)₂ system for the synthesis of various diaryl ethers.

| Entry | Aryl Halide | Phenol | Catalyst Loading (mol%) | Base | Ligand | Temp (°C) | Yield (%) |

| 1 | 4-Chloronitrobenzene | Phenol | 2 | KOH | None | 210 | High[3] |

| 2 | 4-Iodotoluene | 4-Methoxyphenol | 1 | Cs₂CO₃ | Diamine | 120 | 94 |

| 3 | 2-Bromopyridine | Phenol | 5 | K₃PO₄ | Proline | 100 | 85 |

| 4 | 1-Bromo-4-methoxybenzene | 2-Naphthol | 2 | Cs₂CO₃ | Phenanthroline | 110 | 91 |

| 5 | 4-Bromobenzonitrile | 4-tert-Butylphenol | 1 | Cs₂CO₃ | Diamine | 120 | 89 |

Application 3: C-S Cross-Coupling (Thioether Synthesis)

Copper-catalyzed C-S cross-coupling reactions are a powerful method for synthesizing aryl thioethers, which are important structural motifs in many biologically active molecules and organic materials.[8]

Experimental Protocol: Synthesis of Aryl Thioether

This protocol outlines a general procedure for the coupling of aryl iodides with thiols.

Materials:

-

This compound (Cu(acac)₂)

-

Aryl iodide (e.g., 4-Iodoanisole)

-

Thiol (e.g., Thiophenol)

-

Potassium tert-butoxide (t-BuOK) as base

-

Toluene or Dioxane as solvent

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In a glovebox or under an inert atmosphere, add Cu(acac)₂ (0.02 mmol, 2 mol%) and t-BuOK (1.4 mmol) to a reaction tube.

-

Add the aryl iodide (1.0 mmol) and the thiol (1.2 mmol).

-

Add 2 mL of toluene.

-

Seal the tube and remove it from the glovebox.

-

Heat the mixture at 110 °C for 12-24 hours with magnetic stirring.

-

After cooling, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography.

Data Presentation: Aryl Thioether Synthesis Scope

The following data illustrates the effectiveness of Cu(acac)₂ in C-S coupling reactions.

| Entry | Aryl Halide | Thiol | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodotoluene | Thiophenol | 5 | K₂CO₃ | DMF | 120 | 90 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methylthiophenol | 2 | t-BuOK | Toluene | 110 | 95 |

| 3 | 2-Iodopyridine | Benzyl thiol | 5 | Cs₂CO₃ | Dioxane | 100 | 87 |

| 4 | 4-Bromoanisole | Dodecanethiol | 5 | K₃PO₄ | DMF | 130 | 82 |

| 5 | 1-Iodonaphthalene | 2-Naphthalenethiol | 3 | t-BuOK | Toluene | 110 | 93 |

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for performing a Cu(acac)₂-catalyzed cross-coupling reaction.

Caption: Standard laboratory workflow for a cross-coupling experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application of Copper(II) Acetylacetonate in Polymerization Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a versatile and cost-effective organometallic complex that has found significant application as a catalyst and initiator in a variety of polymerization reactions. Its stability, solubility in organic solvents, and ability to participate in redox cycles make it a valuable tool in the synthesis of a wide range of polymeric materials. This document provides detailed application notes and experimental protocols for the use of Cu(acac)₂ in free radical polymerization, atom transfer radical polymerization (ATRP), and ring-opening polymerization (ROP).

Application Notes

Free Radical Polymerization (FRP) via Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI)

A notable application of Cu(acac)₂ in free radical polymerization is through the Metal Acetylacetonate–Bidentate Ligand Interaction (MABLI) process. This method provides an efficient route for generating initiating radicals under mild conditions.

Mechanism: The MABLI process involves the reaction of Cu(acac)₂ with a bidentate ligand, such as 2-diphenylphosphinobenzoic acid (2dppba). This interaction leads to a ligand exchange and a change in the oxidation state of the copper center, which is accompanied by the release of an acetylacetonate radical (acac•). This carbon-centered radical can then initiate the polymerization of various monomers, particularly acrylates and methacrylates. The reaction can be performed at room temperature and is tolerant to air, which simplifies the experimental setup.

Advantages:

-

Mild Reaction Conditions: Polymerization can be carried out at ambient temperature and in the presence of air.

-

High Efficiency: The MABLI system can generate radicals at a high rate, leading to efficient polymerization.

-

Versatility: This method is suitable for a range of acrylate (B77674) and methacrylate (B99206) monomers.

Atom Transfer Radical Polymerization (ATRP)

In ATRP, Cu(acac)₂ typically serves as a precursor to the active Cu(I) catalyst in systems that involve in-situ reduction, such as Activators ReGenerated by Electron Transfer (ARGET) ATRP.

Role in ARGET ATRP: ARGET ATRP is a "greener" version of ATRP that utilizes a reducing agent to continuously regenerate the Cu(I) activator from the Cu(II) deactivator, which forms during the polymerization. This allows for the use of very low concentrations of the copper catalyst (ppm levels). Cu(acac)₂ can be used as the stable Cu(II) source, which is then reduced by an agent like tin(II) 2-ethylhexanoate (B8288628) (Sn(EH)₂) or ascorbic acid in the presence of a suitable ligand (e.g., a nitrogen-based ligand like PMDETA or Me₆TREN). This in-situ generation of the Cu(I) activator initiates and controls the polymerization.

Advantages:

-

Low Catalyst Concentration: Reduces catalyst contamination in the final polymer.

-

Controlled Polymerization: Allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

-

Robustness: The use of a stable Cu(II) precursor simplifies the experimental setup, as it is less sensitive to oxygen than Cu(I) species.

Ring-Opening Polymerization (ROP)

Copper(II) acetylacetonate has been investigated as a catalyst for the ring-opening polymerization of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL).

Mechanism: In ROP, Cu(acac)₂ acts as a Lewis acid, coordinating to the carbonyl oxygen of the cyclic ester. This coordination activates the monomer towards nucleophilic attack by an initiator, which is often an alcohol. The polymerization proceeds through a coordination-insertion mechanism.

Advantages:

-

Catalytic Activity: Cu(acac)₂ can effectively catalyze the ROP of various cyclic esters.

-

Biodegradable Polymers: Enables the synthesis of important biodegradable polymers for biomedical and environmental applications.

Data Presentation

The following tables summarize quantitative data from polymerization reactions using this compound-based systems.

Table 1: Free Radical Polymerization of Benzyl (B1604629) Methacrylate (BzMA) using a Cu(acac)₂/Diborane (B8814927) Initiation System

| Entry | [B1] (mol%) | [Cu(acac)₂] (mol%) | Monomer | t_gel (min) | DBC_end (%) | Mₙ (kDa) | Mₙ/Mₙ (PDI) |

| 1 | 3.5 | 0.2 | BzMA | 108 | 96 | 660 | 3.0 |

| 2 | 3.5 | 0.2 | MMA | - | 93 | 640 | 2.4 |

| 3 | 3.5 | 0.2 | BzA | - | 99 | - | - |

| 4 | 3.5 | 0.2 | DMAA | - | 99 | - | - |

Data adapted from a study on a two-component radical polymerization system.[1][2] B1 refers to a specific diborane compound (5,5,5′,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborinane). DBC stands for double bond conversion.

Table 2: ARGET ATRP of Methyl Acrylate (MA) and other monomers using a Cu(II) Precursor

| Entry | Monomer | [M]:[I]:[Cu(II)] | Reducing Agent | Time (h) | Conv. (%) | Mₙ (theo) | Mₙ (GPC) | Mₙ/Mₙ (PDI) |

| 1 | MA | 400:1:0.01 | Ascorbic Acid | 5.3 | 87 | 30,000 | 27,700 | 1.19 |

| 2 | MA | 400:1:0.01 | Ascorbic Acid | - | 98 | 33,750 | 34,400 | 1.18 |

| 3 | BA | 400:1:0.01 | Ascorbic Acid | 21.5 | 89 | 45,500 | 43,000 | 1.28 |

| 4 | MMA | 400:1:0.01 | Ascorbic Acid | 18 | 59 | 23,260 | 30,700 | 1.27 |

| 5 | Styrene | 400:1:0.01 | Ascorbic Acid | 64.7 | 68 | 27,580 | 25,200 | 1.18 |

This table represents typical results for ARGET ATRP where a Cu(II) species like Cu(acac)₂ can be used as the precursor. [M] = Monomer, [I] = Initiator. Data adapted from literature on ARGET ATRP.[3][4]

Experimental Protocols

Protocol 1: Free Radical Polymerization of a Methacrylate Monomer using a Cu(acac)₂-based Redox Initiation System (MABLI)

This protocol is a general guideline for the polymerization of a methacrylate monomer using the MABLI system.

Materials:

-

Methacrylate monomer (e.g., Methyl Methacrylate, MMA)

-

This compound (Cu(acac)₂)

-

2-diphenylphosphinobenzoic acid (2dppba)

-

Solvent (e.g., THF or Toluene), if not bulk polymerization

-

Nitrogen or Argon source (optional, as the system is air-tolerant)

-

Schlenk flask or vial with a magnetic stir bar

Procedure:

-

To a Schlenk flask or vial, add the desired amount of methacrylate monomer.

-

Add the bidentate ligand, 2dppba (e.g., 1-2 mol% relative to the monomer).

-

Stir the mixture at room temperature to dissolve the ligand.

-

In a separate vial, dissolve a catalytic amount of Cu(acac)₂ (e.g., 0.1-0.5 mol% relative to the monomer) in a small amount of the monomer or solvent.

-

Add the Cu(acac)₂ solution to the monomer/ligand mixture with stirring.

-

The polymerization will initiate, often accompanied by a color change and an exotherm.

-

Allow the reaction to proceed at room temperature for the desired time (e.g., 1-24 hours) or until the desired conversion is reached.

-

To quench the reaction, expose the mixture to air and add a radical inhibitor (e.g., hydroquinone).

-

Precipitate the polymer in a non-solvent (e.g., methanol (B129727) or hexane).

-

Filter and dry the polymer under vacuum to a constant weight.

-

Characterize the polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Protocol 2: Activators ReGenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) of Methyl Methacrylate (MMA) using Cu(acac)₂ as Precursor

This protocol describes the ARGET ATRP of MMA using Cu(acac)₂ as the stable Cu(II) source.

Materials:

-

Methyl Methacrylate (MMA), inhibitor removed

-

This compound (Cu(acac)₂)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Tin(II) 2-ethylhexanoate (Sn(EH)₂) (reducing agent)

-

Anisole (B1667542) (solvent)

-

Nitrogen or Argon source

-

Schlenk flask with a magnetic stir bar

-

Syringes for liquid transfer

Procedure:

-

To a 25 mL Schlenk flask, add Cu(acac)₂ (e.g., 0.005 g, 0.019 mmol) and MMA (e.g., 5 mL, 46.7 mmol).

-

Seal the flask with a rubber septum and purge with nitrogen or argon for 15-20 minutes.

-

In a separate, nitrogen-purged vial, prepare a solution of PMDETA (e.g., 0.033 mL, 0.158 mmol) in anisole (e.g., 2 mL).

-

Inject the PMDETA/anisole solution into the Schlenk flask. The solution should turn blue, indicating the formation of the Cu(II)/ligand complex.

-

Inject the initiator, EBiB (e.g., 0.069 mL, 0.467 mmol).

-

In another nitrogen-purged vial, prepare a solution of the reducing agent, Sn(EH)₂ (e.g., 0.076 mL, 0.234 mmol) in anisole (e.g., 1 mL).

-

Inject the Sn(EH)₂/anisole solution into the reaction mixture to start the polymerization.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

-

Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight (by GPC).

-

After the desired time or conversion, quench the polymerization by cooling the flask and exposing the contents to air.

-

Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).

-

Filter and dry the polymer under vacuum.

Protocol 3: Ring-Opening Polymerization (ROP) of ε-Caprolactone using Cu(acac)₂

This is a general protocol for the bulk ROP of ε-caprolactone.

Materials:

-

ε-Caprolactone, dried over CaH₂ and distilled under reduced pressure

-

This compound (Cu(acac)₂)

-

Benzyl alcohol (initiator), dried and distilled

-

Nitrogen or Argon source

-

Schlenk flask with a magnetic stir bar

Procedure:

-

To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add Cu(acac)₂ (e.g., monomer to catalyst ratio of 200:1 to 1000:1).

-

Add the desired amount of ε-caprolactone to the flask via syringe.

-

Add the initiator, benzyl alcohol (e.g., monomer to initiator ratio of 100:1 to 500:1).

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 110-130 °C) and stir.

-

Monitor the progress of the polymerization by taking small aliquots and analyzing them by ¹H NMR to determine monomer conversion.

-

Once the desired conversion is reached, cool the reaction to room temperature.

-

Dissolve the viscous polymer in a suitable solvent (e.g., dichloromethane (B109758) or THF).

-

Precipitate the polymer in a large excess of a cold non-solvent (e.g., methanol).

-

Filter the polymer and wash it with the non-solvent.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

-

Characterize the polymer by GPC for molecular weight and PDI, and by ¹H NMR for end-group analysis.

Visualizations

References

Application Notes and Protocols for Huisgen Click Reaction using Copper(II) Acetylacetonate Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. The copper(I)-catalyzed variant of this reaction (CuAAC) is particularly renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. While various copper(I) sources can be employed, the use of air-stable and readily available copper(II) precatalysts in conjunction with a reducing agent is a common and practical approach.

This document provides detailed application notes and protocols for the Huisgen click reaction utilizing Copper(II) acetylacetonate (B107027) (Cu(acac)₂), a cost-effective and efficient catalyst. Protocols for both a standard two-component reaction and a one-pot, three-component synthesis are described, offering versatile options for various research and development applications.

Data Presentation

The following table summarizes representative quantitative data for the Copper(II) acetylacetonate catalyzed Huisgen click reaction, showcasing its efficiency across different substrates.

| Entry | Alkyne | Azide (B81097)/Alkyl Halide | Product | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Benzyl azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 5 | 98 |

| 2 | 1-Octyne | Benzyl azide | 1-Benzyl-4-hexyl-1H-1,2,3-triazole | 6 | 95 |

| 3 | Propargyl alcohol | Benzyl azide | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 5 | 96 |

| 4 | Phenylacetylene | Ethyl 2-azidoacetate | Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate | 6 | 94 |

| 5 | Phenylacetylene | Benzyl bromide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 8 | 92 |

| 6 | 1-Octyne | Benzyl bromide | 1-Benzyl-4-hexyl-1H-1,2,3-triazole | 8 | 90 |

Experimental Protocols

Protocol 1: Two-Component Huisgen Click Reaction using Cu(acac)₂

This protocol details the synthesis of 1,4-disubstituted 1,2,3-triazoles from an organic azide and a terminal alkyne.

Materials:

-

This compound (Cu(acac)₂)

-

Terminal alkyne (e.g., Phenylacetylene)

-

Organic azide (e.g., Benzyl azide)

-

Sodium ascorbate (B8700270)

-

Water

-

Reaction vessel (e.g., round-bottom flask with condenser)

-

Stirring apparatus

-

Heating apparatus

Procedure:

-

To a reaction vessel, add the terminal alkyne (1.0 mmol), the organic azide (1.0 mmol), and this compound (0.02 mmol, 2 mol%).

-

Add a 1:1 mixture of tert-butanol and water (10 mL) to the vessel.

-

To this mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 5-6 hours), dilute the mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: One-Pot, Three-Component Huisgen Click Reaction using Cu(acac)₂

This protocol outlines a highly efficient one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles directly from an alkyl halide, sodium azide, and a terminal alkyne. This method avoids the isolation of the potentially hazardous organic azide intermediate.

Materials:

-

This compound (Cu(acac)₂)

-

Alkyl halide (e.g., Benzyl bromide)

-

Sodium azide (NaN₃)

-

Terminal alkyne (e.g., Phenylacetylene)

-

Water

-

Reaction vessel (e.g., sealed tube or microwave vial)

-

Stirring apparatus

-

Heating apparatus (oil bath or microwave reactor)

Procedure:

-

In a reaction vessel, combine the alkyl halide (1.0 mmol), sodium azide (1.2 mmol), terminal alkyne (1.0 mmol), and this compound (0.05 mmol, 5 mol%).

-

Add water (5 mL) to the reaction vessel.

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

-

Maintain the reaction at this temperature for the specified time (typically 8 hours), monitoring the progress by TLC if possible.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield the desired 1,4-disubstituted 1,2,3-triazole.

Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocols.

Application Notes and Protocols: Copper(II) Acetylacetonate in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) acetylacetonate (B107027), Cu(acac)₂, is a versatile and cost-effective catalyst increasingly employed in the synthesis of complex organic molecules, particularly pharmaceutical intermediates.[1] Its stability, solubility in organic solvents, and catalytic activity in a range of coupling reactions make it an attractive alternative to more expensive palladium-based catalysts.[1] This document provides detailed application notes and experimental protocols for the use of Cu(acac)₂ and related copper catalysts in key synthetic transformations relevant to drug development, including the synthesis of triazoles, benzofurans, quinolones, and in C-N and C-O cross-coupling reactions.

Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted-1,2,3-triazoles.[2][3] These heterocycles are prevalent in a wide array of pharmaceutical compounds due to their metabolic stability and ability to engage in hydrogen bonding. Cu(acac)₂ can serve as a precursor to the active Cu(I) catalyst in these reactions.

Quantitative Data

| Entry | Alkyne | Azide (B81097) | Product | Yield (%) |

| 1 | Phenylacetylene | Benzyl azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 95 |

| 2 | 1-Octyne | Benzyl azide | 1-Benzyl-4-hexyl-1H-1,2,3-triazole | 92 |

| 3 | Propargyl alcohol | Azidobenzene | (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | 98 |

| 4 | Ethynyltrimethylsilane | 1-Azido-4-methoxybenzene | 1-(4-Methoxyphenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | 89 |

| 5 | 4-Ethynylanisole | 1-Azido-4-nitrobenzene | 1-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 91 |

Table 1: Representative yields for the Cu(acac)₂-catalyzed synthesis of 1,4-disubstituted-1,2,3-triazoles.

Experimental Protocol: General Procedure for the One-Pot Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

-

Reagent Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol), organic halide (1.0 mmol), and sodium azide (1.1 mmol) in a mixture of tert-butanol (B103910) and water (1:1, 10 mL).

-

Catalyst Addition: To the stirred solution, add copper(II) acetylacetonate (0.02 mmol, 2 mol%) and sodium ascorbate (B8700270) (0.1 mmol, 10 mol%).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1,4-disubstituted-1,2,3-triazole.

Synthesis of Benzofuran (B130515) Derivatives

Benzofurans are key structural motifs in many biologically active compounds and natural products. Copper-catalyzed methods provide a direct and efficient means for their synthesis. A domino copper-catalyzed nucleophilic cyclization and C-C bond activation offers an innovative route to 3-functionalized benzofurans.

Quantitative Data

| Entry | 2-Halophenol | Alkyne | Product | Yield (%) |

| 1 | 2-Iodophenol | Phenylacetylene | 2-Phenylbenzofuran | 85 |

| 2 | 2-Bromophenol | 1-Octyne | 2-Hexylbenzofuran | 78 |

| 3 | 2-Iodo-4-methylphenol | Phenylacetylene | 5-Methyl-2-phenylbenzofuran | 88 |

| 4 | 2-Iodophenol | 1-Phenyl-1-propyne | 3-Methyl-2-phenylbenzofuran | 75 |

| 5 | 2-Bromo-4-chlorophenol | Phenylacetylene | 5-Chloro-2-phenylbenzofuran | 82 |

Table 2: Representative yields for the copper-catalyzed synthesis of benzofuran derivatives.

Experimental Protocol: Synthesis of 2-Substituted Benzofurans

-

Reaction Setup: To a flame-dried Schlenk tube, add Cu(acac)₂ (0.05 mmol, 5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-